molecular formula C24H30N2O B3561650 [4-[(4-benzylpiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone

[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone

Cat. No.: B3561650
M. Wt: 362.5 g/mol
InChI Key: GAXOGODMNWPIHV-UHFFFAOYSA-N
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Description

[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone is a complex organic compound characterized by its unique structure, which includes a benzylpiperidine moiety linked to a phenyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-benzylpiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with a phenyl-substituted pyrrolidine under specific conditions to form the final product. Common reagents used in these reactions include benzyl chloride, piperidine, and phenylpyrrolidine, with catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, with stringent control over reaction conditions such as temperature, pressure, and pH to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or piperidine moieties, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions, such as:

    Oxidation: Conducted in acidic or basic media, often at elevated temperatures.

    Reduction: Performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-[(4-benzylpiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound may be used as a ligand in receptor binding studies or as a probe to investigate biochemical pathways. Its interactions with various biological targets can provide insights into cellular processes and disease mechanisms.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development in areas such as neurology or oncology.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also serve as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [4-[(4-benzylpiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering downstream effects. For example, it could modulate neurotransmitter release or inhibit enzyme activity, leading to therapeutic effects in various diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[(4-benzylpiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone apart from these similar compounds is its complex structure, which allows for more specific interactions with biological targets. This specificity can lead to more targeted therapeutic effects and reduced side effects compared to simpler compounds.

Properties

IUPAC Name

[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O/c27-24(26-14-4-5-15-26)23-10-8-22(9-11-23)19-25-16-12-21(13-17-25)18-20-6-2-1-3-7-20/h1-3,6-11,21H,4-5,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXOGODMNWPIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)CN3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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